molecular formula C16H14FN3S B214755 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile

4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile

Cat. No. B214755
M. Wt: 299.4 g/mol
InChI Key: KZBPZFRZMCHSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known to possess unique properties that make it suitable for use in drug discovery, medicinal chemistry, and other related areas. In

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile is not yet fully understood. However, studies suggest that this compound may act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells, bacteria, and viruses.
Biochemical and Physiological Effects
Studies have shown that 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile exhibits significant biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit bacterial and viral growth, and modulate specific signaling pathways involved in various cellular processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile in lab experiments is its potent activity against cancer cells, bacteria, and viruses. This compound also exhibits good solubility and stability, making it suitable for use in various assays and experiments. However, one of the limitations of using this compound is its relatively high cost and limited availability, which can hinder its widespread use in scientific research.

Future Directions

There are several future directions for research on 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile. These include:
1. Further studies to elucidate the mechanism of action of this compound and identify its specific targets in cancer cells, bacteria, and viruses.
2. Development of new derivatives of this compound with improved potency and selectivity against specific targets.
3. Exploration of the use of this compound in combination with other drugs or therapies to enhance its efficacy and reduce toxicity.
4. Investigation of the potential applications of this compound in other fields such as agriculture, environmental science, and materials science.
Conclusion
In conclusion, 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile is a promising chemical compound with potential applications in various scientific research areas. Its unique properties make it suitable for use in drug discovery, medicinal chemistry, and other related fields. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.

Synthesis Methods

The synthesis of 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile involves the reaction of 4-fluoroaniline, dimethylformamide, and 2-methyl-3-oxobutanenitrile in the presence of a catalyst under specific reaction conditions. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and others to obtain a high yield and purity.

Scientific Research Applications

4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile has been extensively studied for its potential applications in drug discovery and medicinal chemistry. This compound has been found to possess unique properties that make it suitable for use as a lead compound in the development of new drugs. It has been shown to exhibit potent antitumor activity against various cancer cell lines and has also been found to be effective against certain bacterial and viral infections.

properties

Product Name

4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile

Molecular Formula

C16H14FN3S

Molecular Weight

299.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C16H14FN3S/c1-20-7-6-14-13(9-20)15(12(8-18)16(21)19-14)10-2-4-11(17)5-3-10/h2-5H,6-7,9H2,1H3,(H,19,21)

InChI Key

KZBPZFRZMCHSLA-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=C(C=C3)F

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

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